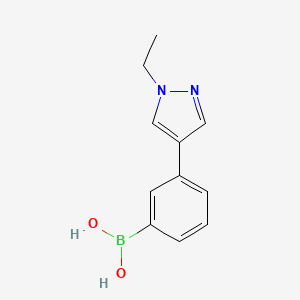
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a 1-ethyl-4-pyrazolyl group and a boronic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid typically involves the formation of the pyrazole ring followed by its attachment to the phenylboronic acid moiety. One common method involves the reaction of 1-ethyl-4-pyrazole with a phenylboronic acid derivative under suitable conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols under oxidative conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
科学研究应用
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid has several applications in scientific research:
作用机制
The mechanism of action of 3-(1-Ethyl-4-pyrazolyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the halide or triflate substrate .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the pyrazole ring, making it less versatile in certain reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of the pyrazole ring, leading to different reactivity and applications.
Uniqueness
3-(1-Ethyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of the 1-ethyl-4-pyrazolyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in forming stable complexes and facilitating specific reactions that other boronic acids may not efficiently undergo .
属性
分子式 |
C11H13BN2O2 |
|---|---|
分子量 |
216.05 g/mol |
IUPAC 名称 |
[3-(1-ethylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O2/c1-2-14-8-10(7-13-14)9-4-3-5-11(6-9)12(15)16/h3-8,15-16H,2H2,1H3 |
InChI 键 |
NDIUKLUWSQGXMO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















